2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound characterized by the presence of an amino group (-NH2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,2,2-trifluoroethanol and 3-nitrobenzoic acid.
Reaction Steps:
Esterification: The hydroxyl group of 2,2,2-trifluoroethanol reacts with the carboxylic acid group of 3-nitrobenzoic acid to form an ester.
Reduction: The nitro group (-NO2) in the ester is reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and reduce production time.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or alkyl lithium reagents.
Major Products Formed:
Oxidation: 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 2,3-Diamino-3-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoroethoxy groups with biological molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The trifluoroethoxy group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. The amino group can engage in hydrogen bonding and ionic interactions, influencing the compound's binding affinity to biological targets.
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: Used as an electrolyte solvent in high-energy density batteries.
2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole: A derivative used in cytotoxic evaluations.
Uniqueness: Unlike these compounds, 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid has a distinct combination of functional groups that make it suitable for a wide range of applications, from organic synthesis to biological studies.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-6-3-1-2-5(7(6)13)8(14)15/h1-3H,4,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJZPPSSSWSXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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